molecular formula C19H18N2O4S2 B2891197 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 850372-23-5

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2891197
CAS RN: 850372-23-5
M. Wt: 402.48
InChI Key: FPUAZMAXZYNYPO-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MTA-144 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Indazole arylsulfonamides, which share structural similarities with the compound , have been studied for their role as human CCR4 antagonists. This research is significant in understanding the allosteric binding sites and potential therapeutic applications (Procopiou et al., 2013).

Application in Cell Viability and NADH Indication

  • A tetrazolium salt with a structure related to the compound has been synthesized for use as a chromogenic indicator for NADH, as well as a cell viability indicator. This highlights its application in biochemical assays and cellular health studies (Ishiyama et al., 1997).

Antimalarial and Antiviral Research

  • Sulfonamide derivativeshave been investigated for their potential as antimalarial agents. The study found that certain sulfonamides exhibited significant antimalarial activity, suggesting potential applications in treating diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Pharmacological Properties in Serotonin Receptors

  • Benzamide derivatives, closely related to the compound , have been synthesized as selective serotonin 4 receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, indicating possible applications in treating digestive disorders (Sonda et al., 2004).

Development of Novel Oxazolones

  • The synthesis of novel oxazolones from benzamido acetic acids derivatives, related to the chemical compound , demonstrates applications in cytotoxicity evaluation and antimicrobial activities. This indicates potential uses in developing new pharmaceutical agents (Rosca, 2020).

Quinazoline Antifolate Inhibitors

  • Research on quinazoline antifolates, which share structural elements with the compound, reveals applications in inhibiting enzymes like thymidylate synthase. This suggests potential uses in cancer treatment (Marsham et al., 1989).

Fluorescent Triazole Derivatives

  • The synthesis of fluorescent triazole derivatives that include phenylaminosulfanyl moieties suggests applications in the development of new fluorescent materials for various technological applications (Padalkar et al., 2015).

HPLC Method Validation for UV‐Filters

  • The validation of an HPLC method for determining UV‐filters in cosmetics shows the application of related compounds in analytical chemistry, particularly in quality control of cosmetic products (Nyeborg et al., 2010).

Alzheimer's Disease Research

  • 5-Aroylindolyl-substituted hydroxamic acids, similar in structure, have shown potential as selective histone deacetylase 6 inhibitors, suggesting applications in Alzheimer's disease treatment (Lee et al., 2018).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-17(13-4-8-15(25-2)9-5-13)20-19(26-12)21-18(22)14-6-10-16(11-7-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUAZMAXZYNYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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